In Vitro Antiproliferative Potency: HB007 Demonstrates Enhanced Activity Relative to CPD1 Across a Broad Panel of Cancer Cell Lines
HB007 exhibits superior in vitro antiproliferative activity compared to its predecessor CPD1. In a panel of 25 cancer cell lines, the IC50 values for HB007 were systematically lower than those of CPD1, indicating improved potency [1]. In the LN-229 glioblastoma cell line, HB007 achieved an IC50 of 1.470 µM [2], whereas CPD1 demonstrated an IC50 of 3.43 µM in a related assay system [3], representing an approximate 2.3-fold improvement in potency.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | HB007 IC50 = 1.470 µM (LN-229 cells) |
| Comparator Or Baseline | CPD1 IC50 = 3.43 µM |
| Quantified Difference | HB007 is approximately 2.3-fold more potent than CPD1 |
| Conditions | LN-229 glioblastoma cells; 5-day treatment; cell viability assay (n=6) |
Why This Matters
Researchers requiring a potent SUMO1 degrader for in vitro mechanistic studies or phenotypic screening will achieve greater target engagement and cellular efficacy at lower concentrations with HB007 compared to the predecessor compound CPD1.
- [1] Bellail AC, et al. Sci Transl Med. 2021;13(615):eabh1486. Fig. 6B. View Source
- [2] Dougherty C, Wohlford R, Jung S, Hao C. HB007 Administration Inhibits LN-229 and Patient-Derived Neurospheroid Glioblastoma Cell Growth. IMPRS. 2023. doi:10.18060/27803 View Source
- [3] PMC9502400, Table 2. IC50 values for CPD1 and analogs. View Source
